An In-depth Technical Guide to the Molecular Structure of Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate
An In-depth Technical Guide to the Molecular Structure of Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate, a compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of bromine and fluorine atoms onto the pyridyl acetate scaffold presents unique opportunities for modulating physicochemical properties and biological activity.
Introduction: The Strategic Importance of Halogenated Pyridines
The pyridine ring is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key intermolecular interactions.[1][2] The introduction of halogen atoms, particularly fluorine and bromine, offers a powerful tool to fine-tune the electronic properties, lipophilicity, metabolic stability, and binding affinity of pyridine-containing molecules.[3][4] Fluorine, with its high electronegativity and small size, can alter pKa, influence conformation, and block metabolic pathways. Bromine, a larger and more polarizable halogen, can introduce specific interactions, such as halogen bonding, and serves as a versatile synthetic handle for further functionalization.
Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate (CAS No: 1620318-88-8)[5] is a functionalized building block that combines these features, making it a valuable precursor in the synthesis of complex molecular architectures for drug discovery programs.[1][6] Understanding its precise molecular structure and reactivity is paramount for its effective utilization.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate is presented in the table below. These properties are crucial for designing reaction conditions, purification strategies, and for predicting the compound's behavior in biological systems.
| Property | Value | Source |
| CAS Number | 1620318-88-8 | BLDpharm[5] |
| Molecular Formula | C₉H₉BrFNO₂ | Calculated |
| Molecular Weight | 262.08 g/mol | Calculated |
| Appearance | Likely a liquid or low-melting solid | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General chemical knowledge |
Synthesis and Mechanistic Insights
A likely synthetic pathway would involve the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction to introduce the bromo and fluoro substituents, and subsequent elaboration of the side chain at the 2-position. A key step would be the introduction of the acetate moiety. One common method for this is the reaction of a 2-halopyridine with ethyl acetoacetate followed by hydrolysis and decarboxylation, or via a cross-coupling reaction.
Given the starting material of 5-bromo-3-fluoropyridin-2-amine, a robust synthetic sequence would be as follows:
Experimental Protocol (Hypothetical, based on related syntheses)
Step 1 & 2: Synthesis of 2,5-Dibromo-3-fluoropyridine
-
Rationale: The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring to a halide.[7] This two-step process first generates a diazonium salt, which is then displaced by a bromide ion.
-
Procedure:
-
To a stirred solution of 5-bromo-3-fluoropyridin-2-amine in aqueous hydrobromic acid at 0 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then added portion-wise to a stirred suspension of copper(I) bromide in aqueous hydrobromic acid.
-
The reaction mixture is heated to facilitate the displacement of the diazonium group.
-
After cooling, the mixture is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2,5-dibromo-3-fluoropyridine.
-
Step 3 & 4: Introduction of the Acetate Moiety
-
Rationale: A common strategy for forming a C-C bond at the 2-position of a pyridine ring is through a metal-halogen exchange followed by reaction with an electrophile.[8] In this case, the more reactive bromine at the 2-position can be selectively exchanged.
-
Procedure:
-
A solution of 2,5-dibromo-3-fluoropyridine in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at -78 °C to allow for the metal-halogen exchange to occur.
-
Ethyl 2-bromoacetate is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate.
-
Spectroscopic Characterization and Structural Elucidation
The definitive confirmation of the molecular structure of Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number and connectivity of the hydrogen atoms in the molecule. Key expected signals include:
-
A triplet and a quartet for the ethyl ester group.
-
A singlet or narrowly split multiplet for the methylene protons adjacent to the pyridine ring.
-
Two distinct signals in the aromatic region for the two protons on the pyridine ring, likely showing coupling to each other and to the fluorine atom.[9]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring atoms, particularly the electronegative fluorine, nitrogen, and oxygen atoms.[3] Expected regions for the signals are:
-
Alkyl region: Signals for the methyl and methylene carbons of the ethyl group.
-
Methylene bridge: A signal for the carbon connecting the ester to the pyridine ring.
-
Aromatic region: Four signals for the carbons of the pyridine ring, with their chemical shifts and splitting patterns influenced by the bromine and fluorine substituents.
-
Carbonyl region: A signal for the ester carbonyl carbon at the downfield end of the spectrum.[10]
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom's environment.[11] For Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate, a single resonance is expected. The chemical shift of this signal will be characteristic of a fluorine atom attached to a pyridine ring and will be influenced by the adjacent bromo and acetate substituents.[12]
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridines are prevalent in a wide range of pharmaceuticals due to their ability to act as bioisosteres for other aromatic systems and their capacity for specific interactions with biological targets.[1][2] The presence of both a bromine and a fluorine atom on the pyridine ring of Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate makes it a particularly attractive building block for several reasons:
-
Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability and membrane permeability, while the bromo group can be used to fine-tune lipophilicity.[4]
-
Introduction of Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly being exploited in rational drug design to enhance binding affinity and selectivity.
-
Synthetic Versatility: The bromine atom serves as a key functional group for further elaboration of the molecule through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries.[13]
This compound is therefore a valuable starting material for the synthesis of novel inhibitors of kinases, proteases, and other enzyme targets, as well as for the development of new G-protein coupled receptor (GPCR) modulators.[14]
Safety and Handling
As with all brominated and fluorinated organic compounds, appropriate safety precautions should be taken when handling Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate. It should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[15][16][17][18] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate is a strategically designed building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of a pyridine core, a reactive acetate side chain, and two distinct halogen substituents provides a versatile platform for the synthesis of novel and complex molecules with tailored physicochemical and biological properties. A thorough understanding of its synthesis, characterization, and reactivity is crucial for unlocking its full potential in the development of new therapeutic agents.
References
- Abu-Taweel, G. M., Ibrahim, M. M., Khan, S., Al-Saidi, H. M., Alshamrani, M., & Fahad, A. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 1-23.
- Nikolaev, A. S., Shainurova, A. M., & Zapevalov, A. Y. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 2(111).
-
Frontiers in Chemistry. (2022, September 26). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]
- Sharma, P., Kumar, A., & Singh, B. (2018). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry - Section B, 57B(4), 492-501.
-
Semantic Scholar. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
-
Loughborough University Research Repository. (2019, February 23). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Loughborough University. [Link]
-
Science.gov. (n.d.). fluorine-19 nmr chemical: Topics by Science.gov. Science.gov. [Link]
-
PubMed. (2016). ¹⁹F-Site-Specific-Labeled Nucleotides for Nucleic Acid Structural Analysis by NMR. National Center for Biotechnology Information. [Link]
-
SpectraBase. (n.d.). 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
-
Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra Electronic Supplementary Material (ESI) for ChemComm. Royal Society of Chemistry. [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
PubMed Central. (n.d.). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. National Center for Biotechnology Information. [Link]
-
Scientific Research Publishing. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. Scientific Research Publishing. [Link]
- Google Patents. (n.d.). EP0333020A2 - Process for the preparation of substituted pyridines.
-
PubMed. (2004, August 15). 1H and 13C spectral assignment of 2(1H)-pyridone derivatives. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Ethyl 2-(5-bromopyridin-2-yl)acetate. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
PubChem. (n.d.). Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). WO 2012/069948 A1.
-
OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. OpenStax. [Link]
-
Quick Company. (n.d.). Methods For The Preparation Of Ethyl 3 Bromo 1 (3 Chloropyridin 2 Yl) 1 H Pyrazole 5 Carboxylate. Quick Company. [Link]
- Google Patents. (n.d.). CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. 1620318-88-8|Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate|BLD Pharm [bldpharm.com]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Methods For The Preparation Of Ethyl 3 Bromo 1 (3 Chloropyridin 2 Yl) [quickcompany.in]
- 9. rsc.org [rsc.org]
- 10. chemscene.com [chemscene.com]
- 11. ¹⁹F-Site-Specific-Labeled Nucleotides for Nucleic Acid Structural Analysis by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 14. commonorganicchemistry.com [commonorganicchemistry.com]
- 15. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. jubilantingrevia.com [jubilantingrevia.com]
- 18. combi-blocks.com [combi-blocks.com]
